molecular formula C15H8F3N5OS B11060611 3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060611
M. Wt: 363.3 g/mol
InChI Key: OJANWUHYKMAXAU-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a unique structure combining pyridine, triazole, and thiadiazole rings, which imparts it with distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazole-thiadiazole core

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and green chemistry principles to streamline the process. Catalysts and solvents are selected to ensure high efficiency and recyclability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Halogenated reagents, organometallic compounds; reactions often require catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with tailored properties.

Scientific Research Applications

Chemistry

In chemistry, 3-(pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors, making it a valuable tool in pharmacology.

Industry

In industry, the compound’s unique properties are leveraged in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, polymers, and electronic devices. Additionally, its potential as a catalyst in various chemical processes is being explored.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the trifluoromethoxyphenyl group, resulting in different chemical properties and reactivity.

    6-[4-(Trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

Uniqueness

The presence of both the pyridin-2-yl and 4-(trifluoromethoxy)phenyl groups in 3-(pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts it with unique properties that are not observed in similar compounds. These groups enhance its stability, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H8F3N5OS

Molecular Weight

363.3 g/mol

IUPAC Name

3-pyridin-2-yl-6-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F3N5OS/c16-15(17,18)24-10-6-4-9(5-7-10)13-22-23-12(20-21-14(23)25-13)11-3-1-2-8-19-11/h1-8H

InChI Key

OJANWUHYKMAXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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